N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide
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Overview
Description
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide is a heterocyclic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine core with a methyl group and a carboxamide functional group. Its molecular formula is C8H12N4O, and it has a molecular weight of 180.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction conditions often require heating and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Halides, amines, solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the N-methyl and carboxamide groups, resulting in different chemical properties and reactivity.
N-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide: Similar structure but with the carboxamide group at a different position, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-9-8(13)6-4-11-7-5-10-2-3-12(6)7/h4,10H,2-3,5H2,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSXIPKRLOBRFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN=C2N1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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